

Chemical and physical properties of N-Benzoyl-Gly-His-Leu.

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Compound of Interest

Compound Name: Hippuryl-His-Leu-OH

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N-Benzoyl-Gly-His-Leu: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Benzoyl-Gly-His-Leu, also known by other names such as Hippuryl-His-Leu, is a synthetic tripeptide that serves as a crucial tool in biochemical and pharmaceutical research. Its primary application lies in its use as a substrate for the Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. This guide provides an in-depth overview of the chemical and physical properties of N-Benzoyl-Gly-His-Leu, detailed experimental protocols for its characterization, and a visualization of its application in a common biochemical assay.

Core Chemical and Physical Properties

N-Benzoyl-Gly-His-Leu is a white to off-white powder.^{[1][2]} Its structure consists of a benzoyl group attached to a glycine residue, which is in turn linked to histidine and leucine residues. This composition confers specific chemical and physical characteristics that are essential for its function as an enzyme substrate.

Quantitative Data Summary

The following table summarizes the key quantitative properties of N-Benzoyl-Gly-His-Leu, compiled from various sources. It is important to note that some properties are reported for the

hydrated form of the compound.

Property	Value	References
Molecular Formula	C21H27N5O5 (anhydrous)	[1][2][3]
C21H27N5O5 · xH2O (hydrated)	[4][5]	
Molecular Weight	429.47 g/mol (anhydrous basis)	[5]
433.50 g/mol (hydrated)	[6]	
Melting Point	108-110 °C (with decomposition)	[6][7]
Solubility	Acetic acid: ~50 mg/mL	[1][8]
Water: 14.29 mg/mL (with ultrasonic treatment)	[4]	
DMSO	[1]	
Methanol	[1]	
LogP (Predicted)	1.59 - 1.66	
pKa (Predicted)	3.26 ± 0.10	
Appearance	White to off-white powder	[1][2]
Storage Temperature	-20°C	[2][6][7]

Experimental Protocols

Accurate characterization of N-Benzoyl-Gly-His-Leu is critical for its effective use in research. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a peptide is a crucial indicator of its purity. For peptides like N-Benzoyl-Gly-His-Leu that may decompose upon heating, specialized techniques are recommended.

Methodology: Fast Scanning Calorimetry (FSC)

Due to the thermal instability of many peptides, conventional slow-heating methods in Differential Scanning Calorimetry (DSC) can lead to decomposition before melting. Fast Scanning Calorimetry (FSC) is a more suitable technique.

- Instrument: A fast scanning calorimeter.
- Sample Preparation: A small amount of the peptide powder is placed in the sample holder.
- Procedure:
 - The sample is subjected to a rapid heating and cooling cycle. Heating rates can be as high as 20,000 K/s.
 - This rapid heating minimizes the time the peptide spends at high temperatures, reducing the likelihood of thermal decomposition.
 - The heat flow is measured as a function of temperature, and the melting point is determined from the resulting thermogram.

Solubility Determination

Assessing the solubility of N-Benzoyl-Gly-His-Leu in various solvents is essential for preparing solutions for assays and other experiments.

Methodology: Saturation Shake-Flask Method

- Solvent Selection: Choose the solvent of interest (e.g., water, acetic acid, DMSO).
- Sample Preparation: Add an excess amount of N-Benzoyl-Gly-His-Leu to a known volume of the solvent in a sealed container.
- Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of an ultrasonic bath can aid in dissolution, particularly in water.[4]

- **Phase Separation:** Separate the undissolved solid from the solution by centrifugation or filtration.
- **Quantification:** Determine the concentration of the dissolved peptide in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for assessing the purity and quantifying the concentration of N-Benzoyl-Gly-His-Leu.

Methodology:

- **System:** A standard HPLC system with a UV detector.
- **Column:** A C18 reverse-phase column is typically used for peptide analysis.
- **Mobile Phase:** A gradient of two solvents is commonly employed.
 - **Solvent A:** Water with 0.1% Trifluoroacetic Acid (TFA).
 - **Solvent B:** Acetonitrile with 0.1% TFA.
- **Gradient:** A linear gradient from a low percentage of Solvent B to a high percentage over a set time (e.g., 5% to 95% Solvent B over 20-30 minutes).
- **Flow Rate:** Typically 1 mL/min.
- **Detection:** UV absorbance at 214 nm or 280 nm.
- **Sample Preparation:** Dissolve the peptide in a suitable solvent (e.g., the initial mobile phase composition) and filter before injection.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to confirm the molecular weight and structural integrity of N-Benzoyl-Gly-His-Leu.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

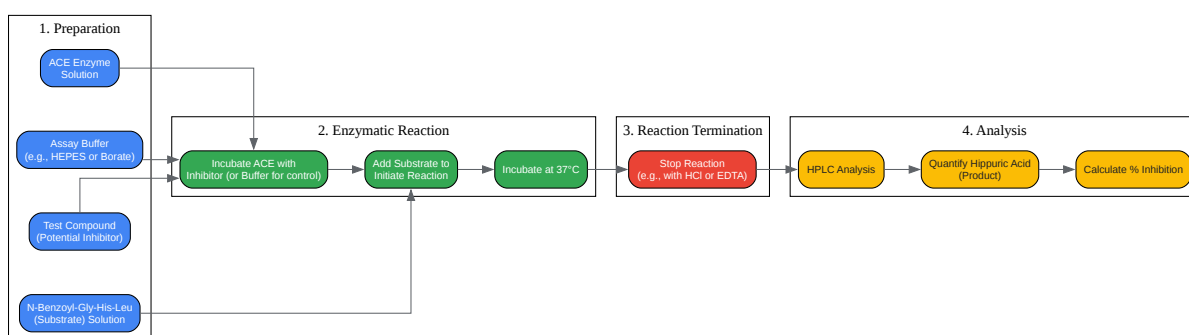
- **Sample Preparation:** Prepare a dilute solution of the peptide in a solvent compatible with ESI-MS, such as a mixture of water, acetonitrile, and a small amount of formic acid.
- **Infusion:** Introduce the sample solution into the ESI source of the mass spectrometer.
- **Ionization:** Apply a high voltage to the sample solution as it exits a capillary, generating charged droplets that evaporate to produce gas-phase peptide ions.
- **Mass Analysis:** The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Interpretation:** The resulting mass spectrum will show a peak or peaks corresponding to the molecular weight of N-Benzoyl-Gly-His-Leu.

Application in Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The primary utility of N-Benzoyl-Gly-His-Leu is as a substrate in assays to measure the activity of ACE and to screen for potential ACE inhibitors. The enzyme cleaves the His-Leu dipeptide from the N-Benzoyl-Gly-His-Leu substrate.

Experimental Workflow for ACE Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro ACE inhibition assay using N-Benzoyl-Gly-His-Leu. The assay measures the amount of hippuric acid (N-Benzoyl-Gly) produced, which can be quantified by HPLC.



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Workflow for an ACE Inhibition Assay.

This comprehensive guide provides essential information for researchers working with N-Benzoyl-Gly-His-Leu. By understanding its properties and the methodologies for its characterization and use, scientists can effectively employ this valuable tool in their research and development endeavors.

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